2-(4-Fluorobenzyl)acetoacetic acid ethyl ester

Catalog No.
S2837902
CAS No.
88023-07-8
M.F
C13H15FO3
M. Wt
238.258
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorobenzyl)acetoacetic acid ethyl ester

CAS Number

88023-07-8

Product Name

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester

IUPAC Name

ethyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate

Molecular Formula

C13H15FO3

Molecular Weight

238.258

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3

InChI Key

FPUWDEBQJSMTIY-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)C(=O)C

Solubility

not available

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester is an organic compound characterized by the molecular formula C₁₃H₁₅F O₃ and a molecular weight of approximately 238.26 g/mol. It features a fluorobenzyl group attached to an acetoacetic acid ethyl ester moiety, which contributes to its unique chemical properties. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to the presence of both ester and carbonyl functionalities, which are pivotal in various

Currently, there is no documented information on the specific mechanism of action of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester in biological systems.

  • Wear gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal regulations.

Synthesis:

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester is an organic compound synthesized from various starting materials and through different reaction pathways. One common method involves the Claisen condensation between ethyl acetoacetate and 4-fluorobenzyl bromide, followed by workup and purification [].

Applications:

This compound finds applications in diverse areas of scientific research, primarily due to its reactive functional groups:

  • Organic synthesis

    The presence of the ester and ketone functionalities makes 2-(4-fluorobenzyl)acetoacetic acid ethyl ester a valuable intermediate in organic synthesis. It can undergo various reactions like alkylation, acylation, condensation, and decarboxylation to form complex molecules with desired properties [, ].

  • Medicinal chemistry

    This compound serves as a building block for the synthesis of various heterocyclic compounds, which are potential drug candidates. Its diverse reactivity allows for the incorporation of different functional groups, leading to libraries of potential drug molecules for further evaluation [, ].

  • Enzyme studies

    2-(4-Fluorobenzyl)acetoacetic acid ethyl ester can be used as a substrate for studying the activity and selectivity of enzymes involved in hydrolysis and decarboxylation reactions. This information is crucial for understanding various biological processes and developing new drugs [].

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of substituted ketones.
  • Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, making it versatile in synthetic pathways.
  • Condensation Reactions: It may participate in Claisen condensation reactions, forming β-keto esters when reacted with other esters or carbonyl compounds .

Research indicates that 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory and analgesic agent, possibly due to its ability to modulate certain biochemical pathways. Additionally, its structural characteristics suggest potential interactions with enzymes involved in metabolic processes, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester:

  • Starting Materials: The synthesis typically begins with 4-fluorobenzyl bromide and sodium ethoxide.
  • Nucleophilic Substitution: The 4-fluorobenzyl bromide reacts with ethyl acetoacetate in the presence of a base, facilitating the substitution reaction.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

The compound has several applications:

  • Pharmaceutical Research: It is utilized as a biochemical tool in proteomics and drug discovery, particularly for compounds targeting specific biological pathways.
  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique chemical properties, it may find applications in developing novel materials or coatings .

Several compounds share structural similarities with 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl acetoacetateC₆H₁₀O₃Simple β-keto ester
2-(3-Fluorobenzyl)acetoacetic acid ethyl esterC₁₃H₁₅F O₃Similar structure with different fluorine position
Ethyl 2-(4-fluorophenyl)acetateC₁₀H₁₁F O₂Lacks acetoacetic functionality

Uniqueness

The uniqueness of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester lies in its specific combination of a fluorobenzyl group with an acetoacetic acid moiety. This configuration enhances its reactivity and biological activity compared to other similar compounds, making it particularly valuable in medicinal chemistry and synthetic applications .

XLogP3

2.6

Dates

Modify: 2023-08-17

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